

Elemental analysis data for quinolin-6-yl methanesulfonate

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Compound of Interest

Compound Name: Quinolin-6-yl methanesulfonate

Cat. No.: B11882365

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Technical Assessment: Characterization and Stability of **Quinolin-6-yl Methanesulfonate**

Executive Summary

Quinolin-6-yl methanesulfonate (C₁₀H₉NO₃S) serves as a critical electrophilic intermediate in medicinal chemistry, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the phenol moiety of 6-hydroxyquinoline requires activation. [1]

This guide provides a technical comparison of **Quinolin-6-yl methanesulfonate** against its primary alternative, Quinolin-6-yl p-toluenesulfonate (Tosylate). While the mesylate offers superior atom economy and reduced steric hindrance, its physicochemical profile—often presenting as a viscous oil rather than a crystalline solid—imposes specific demands on purification and validation protocols.

Part 1: Chemical Identity & Theoretical Elemental Analysis

Accurate Elemental Analysis (EA) is the primary metric for validating bulk purity, specifically to rule out solvent entrapment (common in oils) or hydrolysis (reversion to the phenol).

Table 1: Theoretical Elemental Composition (Standard of Reference)

Element	Symbol	Atomic Mass	Count	Mass Contribution	Theoretical % (w/w)
Carbon	C	12.011	10	120.11	53.80 %
Hydrogen	H	1.008	9	9.07	4.06 %
Nitrogen	N	14.007	1	14.01	6.27 %
Sulfur	S	32.065	1	32.07	14.36 %
Oxygen	O	15.999	3	48.00	21.50 %
Total	223.25 g/mol	100.00 %			

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Critical Note: Deviations >0.4% in Carbon often indicate residual solvent (e.g., dichloromethane or ethyl acetate) trapped within the viscous oil matrix. Deviations in Sulfur typically signal incomplete mesylation or hydrolysis.

Part 2: Comparative Performance Guide

In drug development workflows, the choice between the Mesylate (**Quinolin-6-yl methanesulfonate**) and the Tosylate (Quinolin-6-yl p-toluenesulfonate) dictates the purification strategy.[1]

Table 2: Technical Comparison – Mesylate vs. Tosylate

Feature	Quinolin-6-yl Methanesulfonate (Mesylate)	Quinolin-6-yl Tosylate	Operational Impact
Formula	C ₁₀ H ₉ NO ₃ S	C ₁₆ H ₁₃ NO ₃ S	Mesylate is more atom-efficient.[1]
Mol. Weight	223.25 g/mol	299.34 g/mol	Mesylate adds less non-active mass to the reaction.
Physical State	Yellow Viscous Oil [1]	Crystalline Solid	Tosylates are easier to handle/weigh; Mesylates require careful transfer.[1]
Purification	Flash Chromatography (Required)	Recrystallization (Possible)	Tosylates are more scalable for GMP processes.[1]
Atom Economy	High (Leaving group = 79 Da)	Moderate (Leaving group = 155 Da)	Mesylate is preferred for early-stage discovery (mg scale). [1]
Reactivity	High (Less steric bulk)	Moderate (Steric hindrance from tolyl)	Mesylate is superior for sterically crowded couplings.[1]

Performance Verdict:

- Choose Mesylate when: Reactivity is paramount, or when the substrate (quinoline) is sterically crowded.[1] The smaller methanesulfonyl group allows for easier oxidative addition by metal catalysts.
- Choose Tosylate when: Long-term storage stability and ease of handling (crystallinity) are prioritized, such as in process chemistry scale-up.[1]

Part 3: Self-Validating Experimental Protocol

This protocol ensures the synthesis of high-purity **Quinolin-6-yl methanesulfonate**, validated by a "Triad of Purity" (EA, NMR, TLC).

Step 1: Synthesis (Mesylation)[1]

- Reagents: 6-Hydroxyquinoline (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et₃N, 1.5 eq).[1]
- Solvent: Dichloromethane (DCM), anhydrous, 0°C.
- Procedure:
 - Dissolve 6-Hydroxyquinoline in DCM.[1] Cool to 0°C.
 - Add Et₃N dropwise.
 - Add MsCl slowly to control exotherm.
 - Warm to Room Temperature (RT) and stir for 2 hours.
 - Quench: Add saturated NaHCO₃ (removes HCl and unreacted MsCl).

Step 2: Purification (The Critical Step for Oils)

- Since the product is a viscous oil, recrystallization is rarely effective.
- Method: Flash Column Chromatography.
- Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 50:50).
- Observation: The product elutes as a yellow oil.

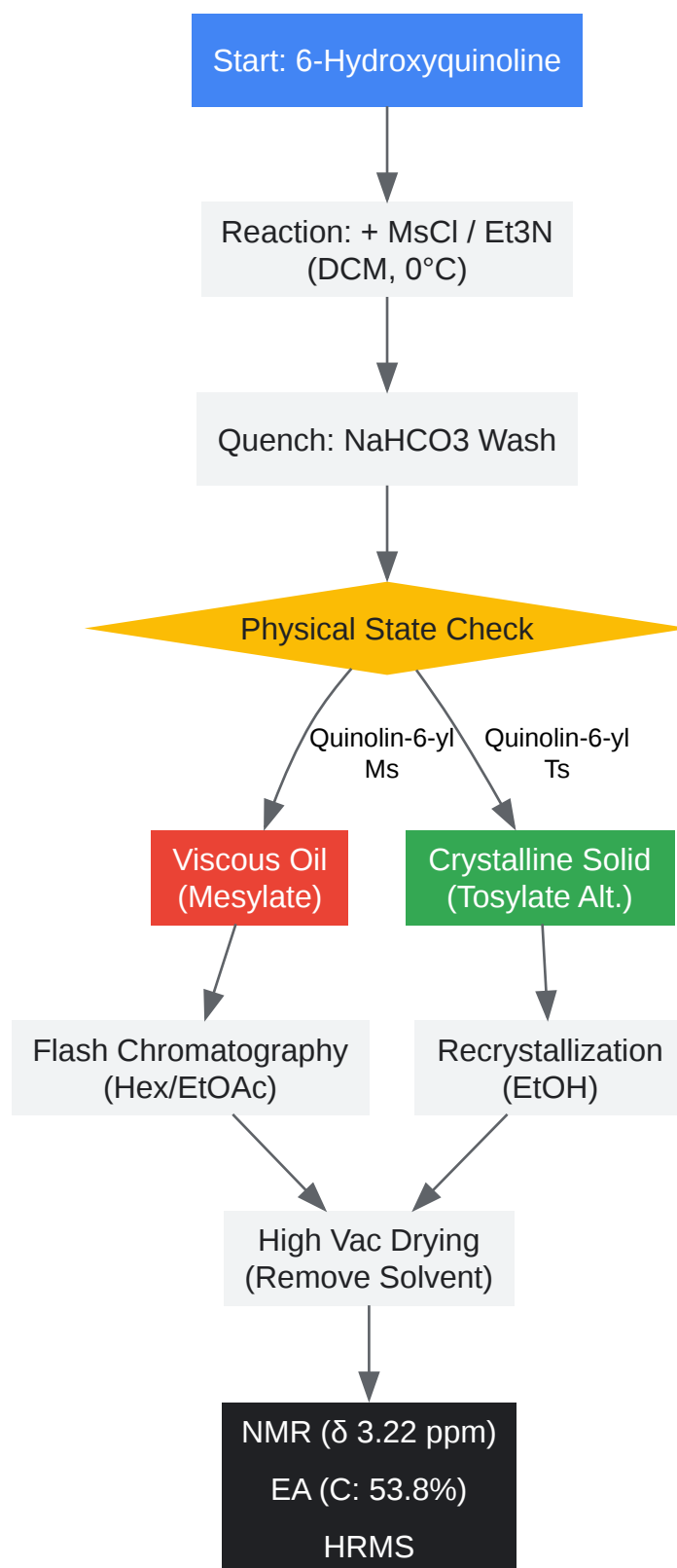
Step 3: Validation (The Triad)

- TLC: Single spot (R_f ~0.4 in 1:1 Hex/EtOAc).
- ¹H NMR (Chloroform-d): This is the primary identity check.[1]
 - Signature Peak: Singlet at δ 3.22 ppm (3H, -SO₂CH₃).[2]

- Aromatic Region: δ 8.94 (dd), 8.61 (d), 7.76 (d), 7.61 (dd), 7.45 (dd) [1].[1][2]
- Elemental Analysis:
 - Dry the oil under high vacuum (<1 mbar) for 24 hours to remove EtOAc/Hexane.
 - Pass Criteria: C: 53.40–54.20%, H: 3.80–4.30%.

Part 4: Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis and characterization workflow, highlighting the divergence between "Oil" and "Solid" pathways.



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Caption: Synthesis and validation workflow distinguishing the purification requirements for the oily Mesylate versus the crystalline Tosylate alternative.

References

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